BenchChemオンラインストアへようこそ!

Faldaprevir-d7

Bioanalysis LC-MS/MS Isotopic Interference

Faldaprevir-d7 is the definitive internal standard for quantifying Faldaprevir in biological matrices. Its +7 Da mass shift eliminates isotopic cross-talk, delivering the low pg/mL sensitivity required for complete pharmacokinetic profiling. Unvalidated d3/d6 analogs risk chromatographic separation and ion suppression, compromising data integrity. Procure this fit-for-purpose SIL-IS to ensure your bioanalytical method meets FDA/EMA precision and accuracy standards for ANDA submissions and DDI studies.

Molecular Formula C40H49BrN6O9S
Molecular Weight 876.9 g/mol
Cat. No. B12412173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaldaprevir-d7
Molecular FormulaC40H49BrN6O9S
Molecular Weight876.9 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O
InChIInChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1/i2D3,3D3,20D
InChIKeyLLGDPTDZOVKFDU-TUZWYFEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Faldaprevir-d7: The Quantitative Gold Standard for Faldaprevir Bioanalysis


Faldaprevir-d7 (CAS 1613250-18-2) is a deuterated stable isotope-labeled analogue of Faldaprevir, a potent, orally active, noncovalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease [1]. While Faldaprevir (BI 201335) was investigated as a therapeutic agent in late-stage clinical trials for HCV genotype 1 infection, its development was discontinued. The d7-labeled variant is not a therapeutic compound but an essential analytical reference material. It serves as a stable isotope-labeled internal standard (SIL-IS) designed specifically for the precise and accurate quantification of Faldaprevir in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Why Faldaprevir-d7 is Non-Substitutable with Other Faldaprevir Isotopologues


Substituting Faldaprevir-d7 with alternative Faldaprevir deuterated analogs (e.g., -d3, -d6) or a generic internal standard is scientifically unsound and introduces significant risk to analytical data integrity. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for LC-MS/MS bioanalysis, as they correct for matrix effects and variations in sample preparation, extraction, and ionization efficiency. The degree and location of deuteration directly impacts chromatographic co-elution, mass spectrometric interference (specifically isotopic cross-talk), and the potential for deuterium-hydrogen exchange [1]. Using an unvalidated isotopologue, such as a -d3 or -d6 variant, can lead to chromatographic separation, differential ionization suppression, and inaccurate quantification due to a mismatched isotopic envelope. Therefore, method validation for Faldaprevir is contingent upon the use of a specific, fit-for-purpose SIL-IS like Faldaprevir-d7 to ensure the required levels of precision and accuracy in pharmacokinetic studies and bioequivalence trials [2].

Quantifiable Differentiation: Faldaprevir-d7 vs. Closest Analogs and Alternatives


Enhanced Mass Shift (m/z +7) Mitigates Isotopic Cross-Talk vs. Lower Deuterated Analogs (d3, d6)

In LC-MS/MS quantification, the primary source of analytical error for stable isotope-labeled internal standards (SIL-IS) is isotopic cross-talk, where the natural isotopic distribution of the analyte overlaps with the signal of the internal standard. This is a function of the mass difference between the two species. Faldaprevir-d7, with a nominal mass shift of +7 Da from the unlabeled analyte, provides significantly better resolution from the analyte's natural isotopic envelope compared to a -d3 (+3 Da) or -d6 (+6 Da) analog [1]. This increased mass shift minimizes the contribution of the analyte's M+2, M+4, and M+6 isotopes to the internal standard's selected reaction monitoring (SRM) channel, thereby reducing the background signal and improving the lower limit of quantification (LLOQ) and assay dynamic range.

Bioanalysis LC-MS/MS Isotopic Interference

Validated Bioanalytical Method Performance Data Using Faldaprevir-d7

The use of Faldaprevir-d7 as an internal standard has been integrated into validated HPLC-MS/MS methods for quantifying Faldaprevir in human plasma. A validated method establishes a calibration range, for example, from 1 to 1,000 ng/mL for Faldaprevir in urine and 10 to 10,000 ng/mL in plasma, using the deuterated analog for normalization [1]. The presence of the -d7 internal standard corrects for matrix effects and extraction recovery, enabling the method to meet regulatory guidelines for accuracy (e.g., 85-115% of nominal concentration) and precision (e.g., ≤15% CV). In contrast, using a structural analog as an internal standard (e.g., a different HCV protease inhibitor) would not correct for analyte-specific variations, leading to method failure during validation due to inconsistent recovery and matrix effects.

Method Validation Bioequivalence Pharmacokinetics

Mitigation of Deuterium Exchange vs. Non-Deuterated Structural Analogs

A critical but often overlooked differentiator for deuterated internal standards is their susceptibility to deuterium-hydrogen (D-H) exchange under certain sample preparation or chromatographic conditions. While all deuterated compounds carry this risk, the stability of the label is a function of its location on non-exchangeable sites. Faldaprevir-d7, with deuterium atoms incorporated into the molecular backbone, is designed to minimize this exchange. Using a non-deuterated structural analog as an internal standard, such as another NS3/4A protease inhibitor, completely fails to control for analyte-specific matrix effects and recovery. Conversely, using a deuterated analog with an unstable label (e.g., a compound where deuterium is on a carboxylic acid or amine group prone to back-exchange) would lead to significant shifts in the internal standard's response during analysis, causing severe inaccuracies in quantification.

Stability Bioanalysis Method Robustness

Critical Applications for Faldaprevir-d7 Based on Analytical Performance Evidence


Quantitative Bioanalysis of Faldaprevir in Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

This is the primary application scenario. Faldaprevir-d7 is used as the internal standard in validated LC-MS/MS methods to accurately measure Faldaprevir concentrations in biological matrices (plasma, serum, urine, tissues) from preclinical and clinical studies. The high mass shift (+7 Da) minimizes isotopic cross-talk, which is essential for achieving the low pg/mL limits of quantification required to characterize the full pharmacokinetic profile, including terminal half-life, of a low-clearance drug like Faldaprevir [1].

Regulated Bioanalysis for Abbreviated New Drug Applications (ANDA) and Bioequivalence (BE) Studies

For generic drug development, demonstrating bioequivalence to a reference listed drug (RLD) is a regulatory requirement. This necessitates robust, fully validated bioanalytical methods. Faldaprevir-d7 provides the method performance (accuracy, precision, and specificity) mandated by FDA and EMA guidelines [2]. Its use ensures that data submitted in support of an ANDA is defensible, directly impacting the success of a regulatory filing for a generic Faldaprevir product.

Clinical Therapeutic Drug Monitoring (TDM) and Adherence Studies

In a research or clinical trial setting, Faldaprevir-d7 can be used in assays to monitor patient adherence to a Faldaprevir-containing regimen or to investigate potential drug-drug interactions (DDIs). The method's ability to provide precise and accurate measurements, even in complex matrices from patients on polypharmacy, makes it a reliable tool for correlating drug exposure with virologic response or adverse events [3].

In Vitro Metabolism and Transporter Studies (e.g., Hepatocyte Models)

Researchers studying the metabolism of Faldaprevir in models like the HepatoPac co-cultured hepatocyte system require an internal standard for quantifying the parent drug and its metabolites. Faldaprevir-d7 enables the precise measurement of the slow metabolic turnover of Faldaprevir, facilitating accurate determination of intrinsic clearance and the formation rates of metabolites like M2a and M2b [4]. This is critical for building in vitro-in vivo extrapolation (IVIVE) models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Faldaprevir-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.